molecular formula C19H21NO3 B2693802 7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396626-01-9

7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2693802
CAS No.: 1396626-01-9
M. Wt: 311.381
InChI Key: FQHRROILPMUSJI-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a spirocyclic core (6,8-dioxa-2-azaspiro[3.5]nonane) with two methyl groups at the 7-position and a naphthalene-1-carbonyl substituent at the 2-position. Substitution with naphthalene-1-carbonyl would extend the formula to approximately C₁₉H₂₁NO₃, assuming retention of the core scaffold. Applications: Spirocyclic compounds are widely explored in drug discovery due to their conformational rigidity and ability to mimic bioactive motifs. The naphthalene moiety may enhance lipophilicity and π-π stacking interactions, making it relevant for targeting receptors or enzymes .

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-18(2)22-12-19(13-23-18)10-20(11-19)17(21)16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHRROILPMUSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=CC4=CC=CC=C43)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1-carbonyl chloride, which reacts with a suitable amine to form an amide intermediate. This intermediate can then undergo cyclization reactions to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.

Comparison with Similar Compounds

Core Spirocyclic Analogs

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane Parent scaffold (no naphthalene group) C₈H₁₅NO₂ Research chemical; used as a synthetic intermediate .
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane Sulfur replaces nitrogen at 2-position C₈H₁₄O₂S Thioether analog; potential differences in metabolic stability and electronic properties .
2,7-Diazaspiro[3.5]nonane derivatives Dual nitrogen atoms at 2 and 7 positions Varies High affinity for sigma receptors (S1R/S2R). Example: 5b (KiS1R = 13 nM) shows antiallodynic effects in pain models .

Key Observations :

  • Pharmacological Activity: Diazaspiro derivatives (e.g., 2,7-diazaspiro[3.5]nonane) demonstrate potent sigma receptor binding, with structural flexibility influencing agonist/antagonist profiles .

Functionalized Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
BG14710 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl group at 2-position C₁₇H₂₁N₃O₃S Example of spirocyclic compound with heteroaromatic substituents; applications undisclosed .
AD186 (Compound 4b) 2,7-Diazaspiro[3.5]nonane with phenylalkyl groups C₁₉H₂₉N₃O High S1R affinity (Ki = 2.7 nM); paradoxical agonist activity in vivo .

Key Observations :

  • Substituent Impact : Aromatic groups (e.g., naphthalene in the target compound vs. phenyl in AD186) influence receptor binding kinetics and subtype selectivity. Larger aromatic systems may enhance S1R/S2R interactions .
  • Functional Profiles: Minor structural changes (e.g., amide vs. alkyl linkers) can switch compounds from antagonists (e.g., 5b) to agonists (e.g., 4b) .

Bicyclic and Spirocyclic Pharmacophores

Compound Name Core Structure Key Properties/Applications Reference
9-Azabicyclo[3.3.1]nonane derivatives Non-spiro bicyclic framework Central anticholinergic activity; limited use due to side effects .
Diazabicyclo[4.3.0]nonane derivatives Fused bicyclic system Moderate S1R affinity (e.g., 8f , KiS1R = 10 nM); less potent than diazaspiro analogs .

Key Observations :

  • Therapeutic Potential: The target compound’s naphthalene group may mitigate side effects seen in 9-azabicyclo[3.3.1]nonane derivatives by enhancing receptor specificity .

Binding Affinities of Selected Analogs

Compound S1R Ki (nM) S2R Ki (nM) Functional Profile Reference
AD186 (4b) 2.7 27 S1R agonist
AB21 (5b) 13 102 S1R antagonist
AB10 (8f) 10 165 S1R antagonist

Implications : The target compound’s naphthalene-1-carbonyl group could further modulate S1R/S2R selectivity, warranting experimental validation.

Structural vs. Pharmacological Trends

  • Spiro vs. Bicyclic: Diazaspiro[3.5]nonane derivatives outperform diazabicyclo[4.3.0]nonane in binding affinity, highlighting the importance of ring geometry .
  • Substituent Effects : Hydrophobic groups (e.g., naphthalene) may enhance blood-brain barrier penetration, critical for CNS-targeted therapies .

Biological Activity

7,7-Dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound notable for its unique spirocyclic structure, which incorporates a naphthalene moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to enzyme interactions and receptor binding.

Chemical Structure and Properties

The compound's IUPAC name is (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-naphthalen-1-ylmethanone. Its molecular formula is C19H21NO3C_{19}H_{21}NO_3 with a molecular weight of 313.38 g/mol. The presence of both oxygen and nitrogen atoms within its structure contributes to its chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for specific binding interactions , which can modulate the activity of target molecules through mechanisms such as:

  • Enzyme inhibition or activation
  • Binding to receptor sites
  • Altering protein conformation

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential as a GPR119 agonist, which plays a crucial role in glucose metabolism and insulin secretion. A notable study demonstrated that modifications to the compound's structure led to the identification of derivatives with enhanced biological activity:

  • GPR119 Agonism : A derivative of the compound exhibited a favorable pharmacokinetic profile in Sprague-Dawley rats and showed significant glucose-lowering effects in diabetic models .
  • Enzyme Interaction Studies : The compound's ability to interact with specific enzymes suggests potential applications in metabolic disorders and diabetes management.

Case Studies

A series of experiments were conducted to evaluate the biological effects of this compound:

Study Objective Findings
Study 1Evaluate GPR119 agonist activityIdentified as a potent agonist with significant glucose-lowering effects in diabetic rats .
Study 2Investigate enzyme binding affinityDemonstrated strong binding interactions with target enzymes involved in metabolic pathways.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions starting from naphthalene derivatives. Key synthetic methods include:

  • Formation of Amide Intermediate : Reaction of naphthalene-1-carbonyl chloride with suitable amines.
  • Cyclization Reactions : Formation of the spirocyclic structure through cyclization under specific conditions using catalysts like triethylamine or pyridine.

Common Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Using potassium permanganate or chromium trioxide.
  • Reduction : Employing lithium aluminum hydride for functional group modifications.

Q & A

Q. What synthetic strategies are effective for constructing the spiro[3.5]nonane scaffold with naphthalene-1-carbonyl substituents?

A multi-step approach is recommended:

  • Spiro ring formation : Use cyclization reactions involving thietanedimethanol derivatives (e.g., cyclic acetals with aldehydes like acetaldehyde or benzaldehyde) to establish the 6,8-dioxa-2-azaspiro framework .
  • Naphthalene coupling : Introduce the naphthalene-1-carbonyl group via Friedel-Crafts acylation or nucleophilic substitution, leveraging naphthalenecarbaldehyde or naphthoyl chloride precursors .
  • Functional group protection : Employ tert-butyloxycarbonyl (Boc) or oxalate groups to stabilize reactive intermediates during synthesis .

Q. Which analytical techniques are most reliable for characterizing the compound’s molecular structure?

Combine spectroscopic and crystallographic methods:

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm spirocyclic conformation and substituent positions, particularly the naphthalene-1-carbonyl group .
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns, especially for verifying methyl and carbonyl groups .
  • X-ray crystallography : Resolve ambiguities in stereochemistry and spatial arrangement of the spiro system .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Prioritize receptor-binding assays:

  • Sigma receptor (S1R/S2R) affinity : Use radioligand displacement assays (e.g., 3^3H-DTG or 3^3H-PRE-084) to assess competitive binding, as structurally similar spiro compounds show high S1R selectivity .
  • Functional activity profiling : Test agonist/antagonist effects in cell-based models (e.g., calcium flux assays) to determine intrinsic activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize sigma receptor affinity?

Follow a systematic approach:

  • Scaffold variation : Compare 6,8-dioxa-2-azaspiro[3.5]nonane derivatives with diazaspiro or diazabicyclo analogs to evaluate the impact of heteroatom positioning on receptor interactions .
  • Substituent modification : Introduce amide or ester groups at the 2-position (e.g., replacing naphthalene-1-carbonyl with phenylcarboxylate) to probe hydrogen-bonding interactions with Glu172 in S1R .
  • Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational substitutions .

Q. How can contradictory data on biological activity be resolved?

Address discrepancies through:

  • Functional vs. binding assays : Reconcile differences by testing compounds in both radioligand displacement (binding affinity) and functional assays (e.g., cAMP modulation) to distinguish antagonism from partial agonism .
  • Conformational analysis : Apply density functional theory (DFT) to assess how spiro ring flexibility influences receptor engagement, as rigid scaffolds may limit adaptive binding .

Q. What computational methods are effective for predicting off-target interactions?

Combine in silico tools:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., S1R homology models) to assess stability and identify potential off-target pockets .
  • ADMET prediction : Use SwissADME or ADMETLab to evaluate metabolic liabilities (e.g., CYP450 interactions) linked to the naphthalene moiety .

Q. How can pharmacokinetic properties (e.g., blood-brain barrier penetration) be optimized?

Implement a dual strategy:

  • Lipophilicity adjustment : Modify logP by introducing polar groups (e.g., hydroxyl or sulfonate) while retaining spirocyclic rigidity to balance BBB permeability and solubility .
  • Prodrug design : Mask the naphthalene carbonyl as an ester or carbonate to enhance bioavailability, with in vitro hydrolysis assays to validate activation .

Q. What experimental approaches validate target engagement in vivo?

Use translational pain models:

  • Sensory hypersensitivity assays : Test compounds in murine models of neuropathic pain (e.g., spared nerve injury) to correlate S1R modulation with mechanical allodynia reduction .
  • Microdialysis : Measure neurotransmitter levels (e.g., glutamate) in the CNS to confirm mechanistic pathways .

Q. How can the spirocyclic conformation influence metabolic stability?

Investigate via:

  • Comparative metabolism studies : Use liver microsomes to compare degradation rates of spiro[3.5]nonane derivatives versus linear analogs, focusing on cytochrome P450-mediated oxidation .
  • Isotope labeling : Track metabolic pathways using 14^{14}C-labeled compounds to identify vulnerable positions .

Q. What strategies mitigate synthesis challenges in scaling spirocyclic compounds?

Optimize reaction conditions:

  • Catalytic systems : Employ palladium-catalyzed cross-coupling for stereoselective spiro ring closure, reducing byproduct formation .
  • Purification protocols : Use preparative HPLC with chiral columns to resolve enantiomers, critical for pharmacologically active isomers .

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